molecular formula C10H15NO2 B178344 Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate CAS No. 132281-90-4

Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate

Cat. No.: B178344
CAS No.: 132281-90-4
M. Wt: 181.23 g/mol
InChI Key: DBFYFCXLALOQKK-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate is an organic compound with the molecular formula C10H15NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate typically begins with commercially available starting materials such as 4-methylpyrrole and ethyl acrylate.

    Reaction Conditions: A common synthetic route involves the reaction of 4-methylpyrrole with ethyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 60-80°C) to facilitate the nucleophilic addition of the pyrrole to the acrylate.

    Purification: The crude product is typically purified by column chromatography using a suitable solvent system, such as a mixture of hexane and ethyl acetate, to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can participate in substitution reactions, particularly at the pyrrole ring. Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring, using reagents such as halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or sulfonated pyrrole derivatives.

Scientific Research Applications

Chemistry

Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds and natural product analogs.

Biology

In biological research, this compound can be used to study the interactions of pyrrole derivatives with biological macromolecules. It serves as a model compound for investigating the binding affinities and mechanisms of action of pyrrole-based drugs.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism by which Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrole ring can engage in π-π interactions or hydrogen bonding with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(1H-pyrrol-2-yl)propanoate: Similar structure but with the pyrrole ring unsubstituted at the 4-position.

    Methyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    3-(4-acetyl-5-methyl-1H-pyrrol-3-yl)propanoic acid: Similar structure but with an acetyl group at the 5-position and a carboxylic acid group instead of an ester.

Uniqueness

This compound is unique due to the presence of the ethyl ester group and the 4-methyl substitution on the pyrrole ring

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-3-13-10(12)5-4-9-7-11-6-8(9)2/h6-7,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFYFCXLALOQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CNC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446776
Record name Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132281-90-4
Record name Ethyl 3-(4-methyl-1H-pyrrol-3-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-(2-Carboxyethyl)-4-methylpyrrole (123 g) was mixed with 1500 mL of ethyl ether and 250 mL of methanol in a magnetically stirred receiver flask. A separate 3 L, 3 neck round bottom flask was equipped with magnetic stirring, a distillation head and condenser leading to the inlet of the receiver flask, and heated in a water bath. Into the 3 L flask was placed 240 g of Diazald dissolved in 1800 mL of ethyl ether and a solution of 73 g of potassium hydroxide dissolved in 360 mL of 95% ethanol and 112 mL of water. The 3 L flask was stirred and heated to 65-75° C. in a water bath and the diazomethane-ether mixture was distilled into the stirred receiver flask over about 2.5 hours. Ethyl ether (200 mL) was added to the 3 L flask and the distillation continued until complete. The receiver flask was stirred for another 30 minutes and then 10 mL of acetic acid was added. The mixture was extracted twice with 500 mL of water, then twice with 200 mL of saturated sodium bicarbonate. The ether layer was dried over anhydrous sodium sulfate and distilled to leave a dark fluid residue. The residue was distilled twice through a 4 inch Vigreux column and once through a 10 inch vacuum-jacketed Vigreux column to give 1.08 g (80.6% yield) of 3-(2-ethoxycarbonylethyl)-4-methylpyrrole. BP 108-113° C. at 0.5 mm.
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
73 g
Type
reactant
Reaction Step Three
Quantity
360 mL
Type
solvent
Reaction Step Three
Quantity
1800 mL
Type
solvent
Reaction Step Four
Name
Quantity
112 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

3-(2-Carboxyethyl)-4-methylpyrrole (123 g) was mixed with 1500 mL of ethyl ether and 250 mL of methanol in a magnetically stirred receiver flask. A separate 3 L, 3 neck round bottom flask was equipped with magnetic stirring, a distillation head and condenser leading to the inlet of the receiver flask, and heated in a water bath. Into the 3 L flask was placed 240 g of Diazald dissolved in 1800 mL of ethyl ether and a solution of 73 g of potassium hydroxide dissolved in 360 mL of 95% ethanol and 112 mL of water. The 3L flask was stirred and heated to 65-75° C. in a water bath and the diazomethane-ether mixture was distilled into the stirred receiver flask over about 2.5 hours. Ethyl ether (200 mL) was added to the 3 L flask and the distillation continued until complete. The receiver flask was stirred for another 30 minutes and then 10 mL of acetic acid was added. The mixture was extracted twice with 500 mL of water, then twice with 200 mL of saturated sodium bicarbonate. The ether layer was dried over anhydrous sodium sulfate and distilled to leave a dark fluid residue. The residue was distilled twice through a 4 inch Vigreux column and once through a 10 inch vacuum-jacketed Vigreux column to give 108 g (80.6% yield) of 3-(2-ethoxycarbonylethyl)-4-methylpyrrole. BP 108-113° C. at 0.5 mm.
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
73 g
Type
reactant
Reaction Step Three
Quantity
360 mL
Type
solvent
Reaction Step Three
[Compound]
Name
3L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1800 mL
Type
solvent
Reaction Step Five
Name
Quantity
112 mL
Type
solvent
Reaction Step Six

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